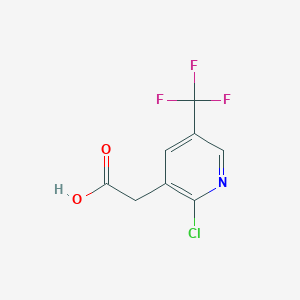

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid

描述

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound bears the molecular formula C8H5ClF3NO2 and possesses a molecular weight of 239.58 grams per mole. The Chemical Abstracts Service registry number for this compound is 1227596-13-5, which serves as its unique identifier in chemical databases and literature.

The systematic name reflects the compound's structural organization, beginning with the pyridine ring as the parent heterocycle. The numbering system for pyridine designates the nitrogen atom as position 1, with subsequent carbon atoms numbered sequentially around the six-membered aromatic ring. In this nomenclature system, the chloro substituent occupies position 2, the trifluoromethyl group is located at position 5, and the acetic acid moiety is attached at position 3 of the pyridine ring. This specific substitution pattern creates a unique electronic environment that significantly influences the compound's chemical behavior and reactivity characteristics.

The compound belongs to the broader classification of heterocyclic compounds, specifically within the pyridine derivatives family. It is further categorized as a halogenated organic compound due to the presence of both chlorine and fluorine atoms, which substantially impact its physicochemical properties. The trifluoromethyl group contributes to the compound's classification as a fluorinated organic molecule, a category known for enhanced metabolic stability and altered biological activity profiles compared to non-fluorinated analogs.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C8H5ClF3NO2 |

| Molecular Weight | 239.58 g/mol |

| CAS Number | 1227596-13-5 |

| Chemical Class | Halogenated Pyridine Derivative |

| Functional Groups | Pyridine, Carboxylic Acid, Chloro, Trifluoromethyl |

Structural Isomerism and Positional Specificity of Functional Groups

The structural architecture of this compound demonstrates the critical importance of positional isomerism in determining molecular properties and reactivity patterns. The specific arrangement of substituents around the pyridine ring creates a unique electronic distribution that differs significantly from other possible positional isomers. The chloro group at position 2 establishes an ortho relationship with the acetic acid substituent at position 3, while maintaining a meta relationship with the trifluoromethyl group at position 5.

This particular substitution pattern generates distinct electronic effects throughout the molecule. The electron-withdrawing nature of both the chloro and trifluoromethyl groups creates regions of reduced electron density on the pyridine ring, particularly affecting the reactivity of the remaining hydrogen atoms and the acetic acid functional group. The positioning of these substituents influences the compound's ability to participate in various chemical reactions, including nucleophilic aromatic substitution, electrophilic attack, and coordination chemistry applications.

A closely related positional isomer, 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid, exemplifies the significance of substituent positioning in molecular design. This isomer, bearing the CAS number 1000522-34-8, shares the identical molecular formula C8H5ClF3NO2 but exhibits different chemical and physical properties due to the altered arrangement of functional groups. In this isomer, the chloro group occupies position 3, while the acetic acid moiety is located at position 2, creating a different electronic environment and altered reactivity profile.

The methyl ester derivative, Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate, with molecular formula C9H7ClF3NO2, represents a functional group variant that maintains the core heterocyclic structure while modifying the carboxylic acid functionality. This ester derivative demonstrates how subtle structural modifications can be employed to alter solubility, reactivity, and biological activity while preserving the fundamental molecular framework.

| Isomer Type | Substitution Pattern | CAS Number | Key Structural Difference |

|---|---|---|---|

| Target Compound | 2-Cl, 3-CH2COOH, 5-CF3 | 1227596-13-5 | Chloro at position 2 |

| Positional Isomer | 3-Cl, 2-CH2COOH, 5-CF3 | 1000522-34-8 | Chloro at position 3 |

| Ester Derivative | 3-Cl, 2-CH2COOMe, 5-CF3 | Not specified | Methyl ester functionality |

Comparative Analysis with Related Pyridine Derivatives

The structural and chemical properties of this compound can be better understood through comparison with related pyridine derivatives that share similar functional group patterns or substitution motifs. The broader family of trifluoromethyl-substituted pyridines provides valuable insights into the influence of fluorinated substituents on molecular behavior and applications.

4-(Trifluoromethyl)pyridine, with molecular formula C6H4F3N and CAS number 3796-24-5, represents a simpler analog containing only the trifluoromethyl substituent without additional halogen or carboxylic acid functionalities. This compound exhibits a boiling point of 107-110°C and demonstrates the fundamental electronic effects of trifluoromethyl substitution on the pyridine ring system. The comparison reveals how additional substituents in the target compound significantly modify physical properties and expand potential applications.

More complex derivatives, such as 3,4-Bis(trifluoromethyl)pyridine (C7H3F6N, molecular weight 215.10 g/mol), illustrate the effects of multiple trifluoromethyl substitutions. This compound, bearing CAS number 20857-46-9, demonstrates enhanced electron-withdrawing effects and altered reactivity patterns compared to mono-substituted variants. The presence of two trifluoromethyl groups creates a more electron-deficient pyridine ring, leading to increased susceptibility to nucleophilic attack and modified coordination chemistry behavior.

The carboxylic acid functionality in the target compound can be compared with simpler pyridine carboxylic acid derivatives. 2-Pyridineacetic acid (C7H7NO2, molecular weight 137.14 g/mol) provides a baseline comparison for understanding how halogen substitutions modify the properties of pyridine acetic acid systems. This unsubstituted analog lacks the electron-withdrawing effects of chloro and trifluoromethyl groups, resulting in different acidic properties, solubility characteristics, and chemical reactivity patterns.

Related compounds in the 2-chloro-5-(trifluoromethyl)pyridine series include various derivatives with different substituents at the 3-position. 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid (C7H3ClF3NO2, molecular weight 225.55 g/mol, CAS 505084-59-3) represents a closely related analog where the acetic acid chain is replaced by a directly attached carboxylic acid group. This structural modification affects molecular flexibility, intermolecular interactions, and potential biological activity profiles.

The boronic acid derivative, 2-Chloro-5-(trifluoromethyl)pyridine-3-boronic acid, demonstrates how the carboxylic acid functionality can be replaced with other reactive groups while maintaining the core substitution pattern. This organoboron compound finds applications in cross-coupling reactions and serves as a versatile synthetic intermediate, highlighting the adaptability of the 2-chloro-5-(trifluoromethyl)pyridine framework for diverse chemical transformations.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C8H5ClF3NO2 | 239.58 | Acetic acid at position 3 |

| 4-(Trifluoromethyl)pyridine | C6H4F3N | 147.10 | Single trifluoromethyl group |

| 3,4-Bis(trifluoromethyl)pyridine | C7H3F6N | 215.10 | Dual trifluoromethyl substitution |

| 2-Pyridineacetic acid | C7H7NO2 | 137.14 | Unsubstituted pyridine ring |

| 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | C7H3ClF3NO2 | 225.55 | Direct carboxylic acid attachment |

属性

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-7-4(2-6(14)15)1-5(3-13-7)8(10,11)12/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORNOPRTKPRZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230411 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227596-13-5 | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227596-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(trifluoromethyl)-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Process Overview

The most prominent method involves starting from 3-methylpyridine (nicotine-like structure), which undergoes N-oxidation , chlorination , and oxidation steps to yield the target compound. This pathway is detailed in patent CN102452976A and is characterized by its operational simplicity and mild reaction conditions.

Key Reaction Steps

| Step | Reaction Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1. N-oxidation | 3-methylpyridine reacts with hydrogen peroxide in glacial acetic acid | H₂O₂ (1.4–1.5 molar ratio), 70–80°C, 18–24 hours | To form N-oxide intermediate, increasing reactivity for subsequent chlorination |

| 2. Chlorination of N-oxide | Reaction with benzoyl chloride followed by chlorine gas | Room temperature, mild conditions | To introduce chlorines at the 2- and 5-positions |

| 3. Oxidation to Acetic Acid Derivative | Oxidative steps to introduce acetic acid functionality | Mild oxidants, controlled conditions | To form the acetic acid functional group attached to the pyridine ring |

Data Table: Reaction Conditions Summary

| Step | Reagent(s) | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|

| N-oxidation | H₂O₂, glacial acetic acid | 70–80°C | 18–24 h | High | Mild oxidative conditions |

| Chlorination | Benzoyl chloride, Cl₂ | Ambient | Variable | Moderate | Selective chlorination |

| Oxidation | Mild oxidants | Controlled | Variable | High | Functional group transformation |

Hydrogenation of 2-Cyano-3-chloro-5-trifluoromethylpyridine

Process Overview

Another prominent route, especially for synthesizing derivatives like 2-aminomethyl-3-chloro-5-trifluoromethylpyridine , involves hydrogenation of nitrile precursors. This method is described in patent CN111138351A and is applicable for preparing intermediates that can be further oxidized or functionalized to obtain the acetic acid derivative.

Key Reaction Steps

| Step | Reaction Description | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1. Nitrile reduction | Hydrogenation over Raney nickel catalyst | Acetic acid solvent, 50–120°C, 0.02–0.3 MPa | Convert nitrile to primary amine |

| 2. Post-treatment | Crystallization, purification | Filtration, solvent addition | Isolate pure amino derivative |

Research Findings

- The process uses low-pressure hydrogenation , which simplifies equipment requirements.

- The reaction is highly selective, minimizing by-products.

- Post-reaction purification involves simple filtration and solvent crystallization, suitable for industrial scale.

Data Table: Hydrogenation Conditions

| Parameter | Range | Typical Value | Notes |

|---|---|---|---|

| Temperature | 50–120°C | 80°C | Optimal for activity |

| Pressure | 0.02–0.3 MPa | 0.1 MPa | Mild hydrogenation conditions |

| Catalyst | Raney nickel | - | Cost-effective and efficient |

Direct Reaction with Acetic Acid

Process Overview

The direct synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid can also be achieved by reacting 3-chloro-5-(trifluoromethyl)pyridine with acetic acid under specific conditions, as indicated in patent CN111138351A and other literature sources.

Reaction Conditions

- Reagents: 3-chloro-5-(trifluoromethyl)pyridine, acetic acid

- Temperature: 100–150°C

- Catalysts: Acidic or basic catalysts depending on the specific pathway

- Reaction Time: Several hours to ensure complete conversion

Research Findings

- This method is straightforward but requires precise control of temperature and reaction time to prevent over-oxidation or side reactions.

- It is suitable for large-scale production due to its simplicity.

Data Table: Direct Acetic Acid Reaction

| Parameter | Range | Typical Value | Notes |

|---|---|---|---|

| Temperature | 100–150°C | 130°C | Optimal for acylation |

| Reaction time | 4–8 hours | 6 hours | Ensures complete reaction |

| Solvent | Acetic acid | - | Acts as both solvent and reagent |

Summary and Comparative Analysis

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| N-oxidation & Chlorination | 3-methylpyridine | N-oxidation, chlorination, oxidation | Mild conditions, high selectivity, simplified purification | Multi-step process |

| Hydrogenation of Nitrile | 2-cyano-3-chloro-5-trifluoromethylpyridine | Catalytic hydrogenation | High selectivity, industrial scalability | Requires catalyst handling |

| Direct Acetic Acid Reaction | 3-chloro-5-(trifluoromethyl)pyridine | Acylation with acetic acid | Simplicity, suitable for large scale | Precise control needed |

化学反应分析

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways, leading to its observed effects .

相似化合物的比较

2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic Acid (CAS: 505084-59-3)

- Molecular Formula: C₇H₃ClF₃NO₂

- Molecular Weight : 225.55 g/mol

- Key Differences : Replaces the acetic acid group (-CH₂COOH) with a carboxylic acid (-COOH) directly attached to the pyridine ring. This reduces steric hindrance and increases acidity (pKa ~2.5 vs. ~4.8 for the acetic acid derivative), enhancing its suitability as a ligand in metal-organic frameworks .

3-Chloro-5-(trifluoromethyl)pyridine-2-acetic Acid (CAS: 1000522-34-8)

- Molecular Formula: C₈H₅ClF₃NO₂

- Molecular Weight : 239.56 g/mol

- Key Differences : The chlorine and acetic acid groups are transposed (Cl at position 3, -CH₂COOH at position 2). This positional isomerism reduces electrophilicity at the pyridine ring, lowering reactivity in Suzuki-Miyaura couplings compared to the 2-chloro-3-acetic acid variant .

2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS: 72587-18-9)

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 198.56 g/mol

- Key Differences : Substitution of the acetic acid group with an amine (-NH₂) increases basicity (pKa ~5.1) and enables participation in diazotization reactions, making it a precursor for azo dyes .

Functional Group Variations

2-Chloro-5-(trifluoromethyl)pyridine-3-boronic Acid (CAS: N/A)

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS: 72600-67-0)

- Molecular Formula : C₆HClF₄N

- Molecular Weight : 201.53 g/mol

- Key Differences : Addition of a fluorine atom at position 3 increases electronegativity and metabolic stability, making it a preferred scaffold in fluorinated drug candidates .

Physicochemical and Application Comparison

生物活性

2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. The compound's structure, characterized by a trifluoromethyl group and a carboxylic acid functionality, suggests possible interactions with biological targets that could lead to antimicrobial and anticancer effects.

- Molecular Formula: CHClFN

- Molecular Weight: Approximately 239.58 g/mol

- Structural Features:

- Chloro Group: Enhances lipophilicity and potential bioactivity.

- Trifluoromethyl Group: Known for increasing binding affinity to biological targets.

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with specific molecular targets such as enzymes and receptors.

- Modulation of biochemical pathways related to inflammation and cancer.

- Mimicking auxin activity, which may disrupt plant growth signaling pathways, leading to herbicidal effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown:

- Activity Against MRSA: Some derivatives demonstrate antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer drug:

- Inhibition of Cancer Pathways: The trifluoromethyl group may enhance the compound's ability to penetrate cellular membranes, allowing it to inhibit specific cancer-related enzymes or receptors.

Case Studies

-

Study on Herbicidal Activity:

- Researchers explored the herbicidal potential of this compound, finding that it could mimic auxin activity in plants, leading to growth disruption. The study highlighted the compound's potential as a new herbicide.

- Antimicrobial Activity Assessment:

Data Tables

| Biological Activity | Compound | IC50 Value | Notes |

|---|---|---|---|

| Antibacterial | This compound | TBD | Effective against MRSA |

| Herbicidal | Similar Auxin Mimics | TBD | Disrupts plant growth signaling |

常见问题

Q. What are the recommended synthetic routes for 2-Chloro-5-(trifluoromethyl)pyridine-3-acetic acid?

A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives:

- Step 1 : Halogenation of a pyridine precursor using chlorinating agents (e.g., POCl₃) to introduce the chloro substituent.

- Step 2 : Suzuki-Miyaura coupling or nucleophilic substitution to attach the trifluoromethyl group.

- Step 3 : Hydrolysis or oxidation to generate the acetic acid moiety. This methodology is supported by patents describing similar pathways for chloro-trifluoromethylpyridines, emphasizing the use of cyanoenamine intermediates for regioselective functionalization .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and distinguish between chloro and trifluoromethyl groups. Integrate 2D NMR (COSY, HSQC) for structural confirmation.

- ¹⁹F NMR : Essential for identifying trifluoromethyl chemical shifts (typically δ −60 to −70 ppm).

- IR : Monitor carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridine ring vibrations.

- HRMS : Electrospray ionization (ESI) in negative mode improves detection of the deprotonated acetic acid group. PubChem and Acta Crystallographica datasets provide reference spectra for validation .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during functionalization reactions?

Contradictions arise due to competing electronic (CF₃ as electron-withdrawing) and steric effects. Solutions include:

- Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer reactions to the 3- or 5-position.

- Metal Catalysis : Use Pd or Cu catalysts to favor cross-coupling at the chloro-substituted position.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the chlorine site. Studies on regioexhaustive functionalization highlight these strategies for analogous pyridines .

Q. How to design experiments to study hydrolytic stability under varying pH and temperature?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C, monitoring degradation via HPLC.

- Kinetic Analysis : Plot degradation rates using Arrhenius equations to predict shelf-life.

- Structural Confirmation : Isolate degradation products (e.g., hydrolyzed acetic acid derivatives) via column chromatography and characterize by NMR. Safety data sheets recommend storage at 2–8°C to minimize decomposition .

Q. What computational methods predict reactivity and interactions with biological targets?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Docking : Screen against enzyme active sites (e.g., cyclooxygenase-2) using software like AutoDock Vina to assess binding affinity.

- MD Simulations : Simulate solvation effects and stability of the trifluoromethyl group in aqueous environments. PubChem’s 3D conformer data and InChIKey strings enable accurate model building .

Q. How to resolve discrepancies in reaction yields reported across literature studies?

Key variables to optimize:

- Purity of Starting Materials : Use HPLC-grade reagents to avoid side reactions.

- Catalyst Loading : Adjust Pd(PPh₃)₄ or CuI concentrations (0.5–5 mol%) to balance cost and efficiency.

- Workup Procedures : Replace aqueous extraction with solid-phase extraction (SPE) to recover polar byproducts. Comparative analysis of patents and synthetic protocols reveals yield improvements from 40% to >75% via controlled stepwise coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。